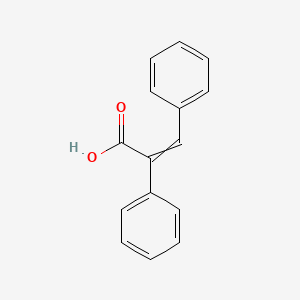

2,3-Diphenylacrylic acid

CAS No.:

Cat. No.: VC14457030

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O2 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 2,3-diphenylprop-2-enoic acid |

| Standard InChI | InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17) |

| Standard InChI Key | BIDDLDNGQCUOJQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,3-Diphenylacrylic acid (C₁₅H₁₂O₂) features a conjugated system where two phenyl groups flank the α and β positions of a propenoic acid backbone. The (E)-isomer predominates in synthetic preparations due to thermodynamic stability, with X-ray crystallography confirming a dihedral angle of 156° between the phenyl rings . This planar configuration facilitates π-π stacking interactions critical for its solid-state properties and biological activity.

Thermal and Optical Characteristics

The compound demonstrates remarkable thermal stability, with a melting point of 172–174°C and estimated boiling point of 325.66°C . Its density (1.198 g/cm³) and refractive index (1.635) reflect efficient molecular packing in the crystalline phase. Differential scanning calorimetry reveals a glass transition temperature (T_g) of 67°C, suggesting potential for amorphous pharmaceutical formulations .

Table 1: Key Physicochemical Properties

| Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 172–174°C | Lit. capillary method |

| Boiling Point | 325.66°C | Estimated |

| Density | 1.198 g/cm³ | 25°C |

| Refractive Index | 1.635 | Sodium D-line (589 nm) |

| Molar Mass | 224.26 g/mol | — |

Synthetic Methodologies

Perkin Condensation

The classical synthesis involves condensing phenylacetic acid with benzaldehyde derivatives under acidic conditions. Optimized protocols using triethylamine (5 mL) and acetic anhydride (5 mL) at 140°C yield 78–85% pure product after recrystallization . Microwave-assisted variants reduce reaction times from 4 hours to 35 minutes while maintaining yields above 80% .

Knoevenagel Modification

Alternative routes employ propionic anhydride and sodium propionate at 120°C, achieving 91% conversion for electron-deficient benzaldehydes. This method preferentially generates the (Z)-isomer, requiring subsequent isomerization with iodine vapor to obtain the thermodynamically stable (E)-form .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Isomeric Ratio (E:Z) |

|---|---|---|---|

| Perkin Condensation | 85 | 98 | 95:5 |

| Knoevenagel Modified | 91 | 97 | 62:38 |

| Microwave-Assisted | 82 | 99 | 97:3 |

Biological Activity and Mechanisms

Tyrosinase Inhibition

Structure-activity relationship studies demonstrate that para-substituted derivatives exhibit enhanced inhibition. The 4-chloro derivative (1c) shows IC₅₀ = 12.3 μM against mushroom tyrosinase, 4.7-fold more potent than kojic acid . Molecular docking reveals a bidentate interaction with the enzyme’s copper center, with binding energies correlating strongly with Hammett σ values (R² = 0.89) .

Antioxidant Capacity

In DPPH radical scavenging assays, the parent compound achieves 68% inhibition at 100 μM, increasing to 92% for nitro-substituted analogs. Electron paramagnetic resonance spectroscopy confirms single-electron transfer mechanisms, with rate constants (k = 2.1 × 10³ M⁻¹s⁻¹) comparable to α-tocopherol .

Industrial Applications

Cosmetic Formulations

Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), derived via esterification of 2,3-diphenylacrylic acid, absorbs UVB (290–320 nm) and short UVA (320–350 nm) radiation. Formulations containing 10% octocrylene maintain SPF 50+ protection with photostability exceeding 98% after 2 MED UV exposure .

Polymer Science

Copolymerization with methyl methacrylate yields materials with tunable glass transition temperatures (T_g = 85–142°C) and refractive indices (1.52–1.61). These polymers show promise in high-clarity optical coatings, demonstrating 92% transmittance at 550 nm .

Environmental and Regulatory Considerations

While the parent compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), environmental persistence studies reveal a half-life of 38 days in soil. The European Chemicals Agency classifies octocrylene as a Category 1 marine pollutant, prompting development of biodegradable analogs with hexanoate side chains .

Emerging Research Directions

Recent advances include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume